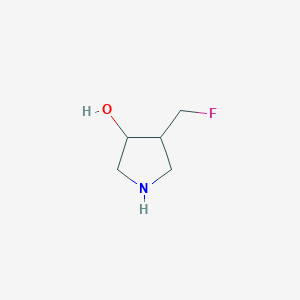
trans-4-(Fluoromethyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-(Fluoromethyl)pyrrolidin-3-ol: is a chemical compound that features a pyrrolidine ring substituted with a fluoromethyl group at the 4-position and a hydroxyl group at the 3-position. Pyrrolidine derivatives are known for their significant role in medicinal chemistry due to their biological activity and potential therapeutic applications .
Méthodes De Préparation
The synthesis of trans-4-(Fluoromethyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the decarboxylation of trans-4-hydroxy-proline in the presence of enone-promoted conditions. This reaction can be carried out in a flow system, which offers advantages such as scalability and efficiency . Industrial production methods may involve similar synthetic strategies but optimized for large-scale manufacturing.
Analyse Des Réactions Chimiques
trans-4-(Fluoromethyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluoromethyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
trans-4-(Fluoromethyl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Potential therapeutic applications include its use as a precursor for drug development targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of trans-4-(Fluoromethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds to trans-4-(Fluoromethyl)pyrrolidin-3-ol include:
trans-4-(Difluoromethyl)pyrrolidin-3-ol: Differing by the presence of an additional fluorine atom, which can alter its chemical properties and biological activity.
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidine ring but differ in their substituents, leading to variations in their biological effects and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C5H10FNO |
|---|---|
Poids moléculaire |
119.14 g/mol |
Nom IUPAC |
4-(fluoromethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c6-1-4-2-7-3-5(4)8/h4-5,7-8H,1-3H2 |
Clé InChI |
UHCSNYCGGADDBF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1)O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


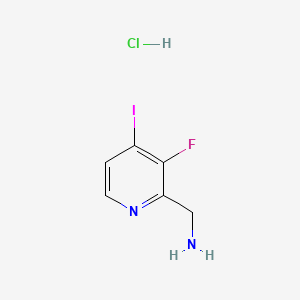
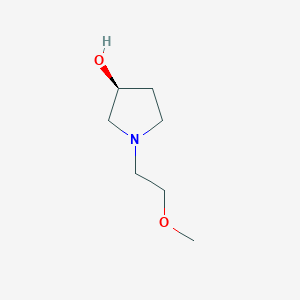
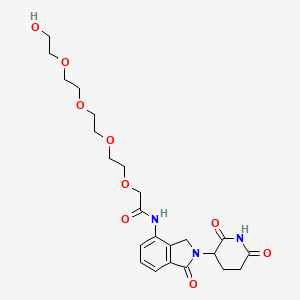
![2-Deoxy-2-[(trifluoroacetyl)amino]hexose](/img/structure/B14774310.png)
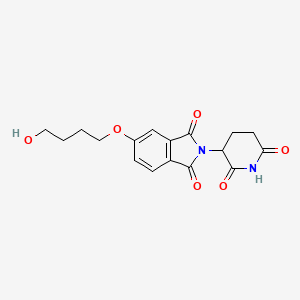
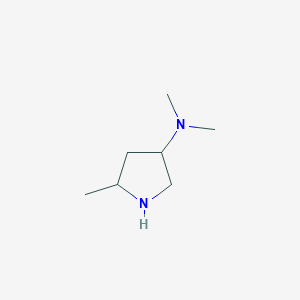

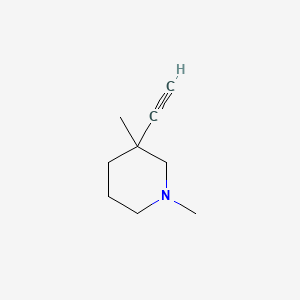
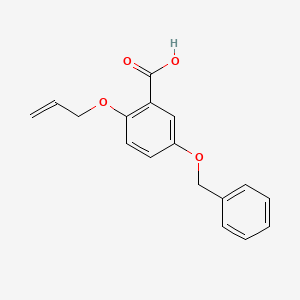
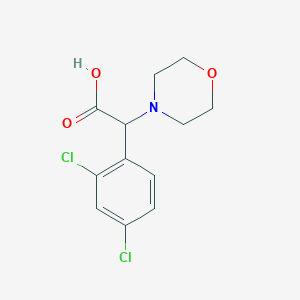
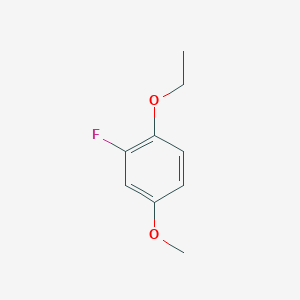
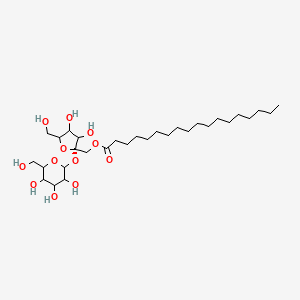
![N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14774349.png)

